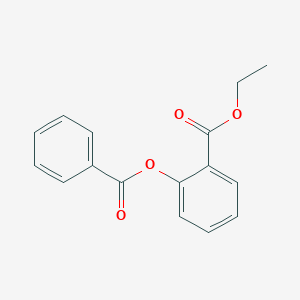
ethyl 2-benzoyloxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-benzoyloxybenzoate is an organic compound belonging to the ester class. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is derived from benzoic acid and is characterized by its unique chemical structure, which includes a benzoyloxy group attached to the benzoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(benzoyloxy)-, ethyl ester typically involves the esterification of benzoic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The process involves the continuous mixing of benzoic acid and ethanol with a catalyst, followed by separation and purification steps to obtain the pure ester. The use of advanced techniques like distillation and crystallization ensures high purity and yield.
Analyse Chemischer Reaktionen
Acidic Hydrolysis
Under acidic conditions (e.g., HCl or H₂SO₄), ethyl 2-benzoyloxybenzoate undergoes hydrolysis to yield 2-benzoyloxybenzoic acid and ethanol. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent cleavage of the ester bond .
Reaction Conditions :
-
Temperature : Reflux (80–100°C)
-
Catalyst : 5 M HCl
-
Time : 10–12 hours
Product :
2-Benzoyloxybenzoic acid (yield: ~95%) .
Basic Hydrolysis (Saponification)
In alkaline media (e.g., NaOH), the ester is converted to the sodium salt of 2-benzoyloxybenzoic acid. The reaction mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol .
Reaction Conditions :
-
Base : 1 M NaOH
-
Temperature : Room temperature to 60°C
-
Time : 4–6 hours
Product :
Sodium 2-benzoyloxybenzoate (isolated after acidification to pH 1) .
Transesterification
This compound reacts with alcohols (e.g., methanol, benzyl alcohol) in the presence of acid or base catalysts to form alternative esters. For example, treatment with benzyl alcohol and H₂SO₄ produces benzyl 2-benzoyloxybenzoate .
Key Observations :
-
Catalyst : Acidic (H₂SO₄) or basic (NaOR) conditions
-
Selectivity : Higher yields with primary alcohols due to reduced steric hindrance .
Deprotection of the Benzoyloxy Group
The benzoyloxy group can be selectively removed under oxidative or reductive conditions to regenerate the parent phenol.
Oxidative Deprotection
Using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (ACT+) in wet acetonitrile cleaves the benzoyloxy group, yielding 2-hydroxybenzoic acid and benzoic acid .
Reaction Conditions :
-
Reagent : ACT+ (1.2 equiv)
-
Solvent : MeCN/H₂O (9:1)
-
Time : 2 hours at 25°C
Reductive Deprotection
Hydrogenolysis (H₂, Pd/C) reduces the benzoyloxy group to a hydroxyl group, producing 2-hydroxybenzoic acid ethyl ester .
Limitations :
Nucleophilic Acyl Substitution
The ester carbonyl participates in reactions with nucleophiles such as amines or hydrides. For example:
Aminolysis :
Reaction with ammonia or primary amines generates 2-benzoyloxybenzamide derivatives.
Reaction Conditions :
-
Nucleophile : NH₃ (excess)
-
Solvent : Ethanol
-
Temperature : 60°C
Comparative Reaction Data
Stability Under Biological Conditions
This compound exhibits moderate metabolic stability. In human liver microsomes, ~50% of the compound remains after 1 hour without NADPH, but rapid degradation occurs in the presence of NADPH due to cytochrome P450-mediated oxidation .
Wissenschaftliche Forschungsanwendungen
ethyl 2-benzoyloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a prodrug to enhance the pharmacokinetic properties of active compounds.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-(benzoyloxy)-, ethyl ester involves its interaction with biological membranes and enzymes. The ester can permeate cell membranes and undergo hydrolysis to release benzoic acid, which exerts antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity. The molecular targets include microbial cell wall components and enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: Another ester of benzoic acid, used in fragrances and as a solvent.
Methyl benzoate: Similar in structure but with a methyl group instead of an ethyl group, used in flavorings and perfumes.
Benzyl benzoate: Used as a medication and insect repellent.
Uniqueness
ethyl 2-benzoyloxybenzoate is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
110519-56-7 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
ethyl 2-benzoyloxybenzoate |
InChI |
InChI=1S/C16H14O4/c1-2-19-16(18)13-10-6-7-11-14(13)20-15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI-Schlüssel |
DYUMTASZJHGOHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















